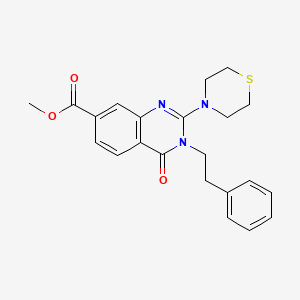
methyl 4-oxo-3-(2-phenylethyl)-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 4-oxo-3-(2-phenylethyl)-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by:
- 4-Oxo-3,4-dihydroquinazoline core: A bicyclic system with a ketone at position 4 and a methyl carboxylate at position 6.
- 2-(Thiomorpholin-4-yl) group: A six-membered sulfur-containing heterocycle, which may enhance solubility and modulate electronic properties compared to morpholine analogs.
Properties
IUPAC Name |
methyl 4-oxo-3-(2-phenylethyl)-2-thiomorpholin-4-ylquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-21(27)17-7-8-18-19(15-17)23-22(24-11-13-29-14-12-24)25(20(18)26)10-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUBHWBEWZSWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSCC3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-oxo-3-(2-phenylethyl)-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential biological activities that warrant detailed exploration. This article discusses its structural characteristics, synthesis methods, and biological activities, particularly focusing on antimicrobial and anticancer properties.
Structural Characteristics
The compound features a quinazoline core with several functional groups that enhance its biological activity. The presence of a thiomorpholine ring and a phenylethyl substituent contributes to its unique chemical properties, potentially influencing its interaction with biological targets.
| Structural Feature | Description |
|---|---|
| Quinazoline Core | Central framework linked to various substituents |
| Thiomorpholine Group | Enhances solubility and bioavailability |
| Phenylethyl Substituent | Potentially increases affinity for biological targets |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general steps include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the thiomorpholine ring via nucleophilic substitution.
- Acylation to incorporate the carboxylate group.
These synthetic pathways can be optimized for yield and purity depending on the desired applications.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity . Preliminary studies suggest that this compound may also possess similar properties, particularly against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Preliminary docking studies suggest that this compound may interact with bacterial enzymes critical for cell wall synthesis, such as MurB, through hydrogen bonding and hydrophobic interactions.
-
Activity Spectrum :
- Exhibited activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Potential effectiveness against fungal strains has also been noted.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study on thiazolidinone derivatives demonstrated significant antibacterial effects, with minimum inhibitory concentrations (MIC) much lower than those of traditional antibiotics .
- Another investigation into related quinazoline derivatives highlighted their potential as anticancer agents, showing promising results in inhibiting cell proliferation in vitro .
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position of the quinazoline core is critical for target engagement. Key analogs include:
Analysis : The thiomorpholin-4-yl group in the target compound offers a balance between solubility (via sulfur’s lone pairs) and conformational rigidity, distinguishing it from smaller substituents like sulfanyl or pyrimidinylthio.
Substituent Variations at Position 3
The 3-position modulates steric effects and lipophilicity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


